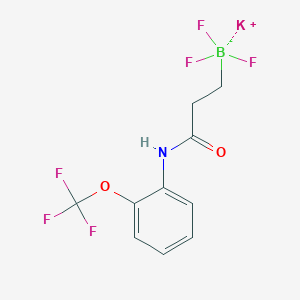

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate

Descripción

Boron-Centered Coordination Geometry

The boron atom in potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate adopts a tetrahedral coordination geometry characteristic of organotrifluoroborate compounds. This tetracoordinated configuration involves three fluorine atoms and one carbon atom from the organic substituent, creating a stable anionic borate species. The tetrahedral arrangement results from the formation of four covalent bonds around the boron center, with bond angles approximating 109.5 degrees. This coordination geometry distinguishes organotrifluoroborates from their tricoordinated boronic acid counterparts, as the additional fluorine atoms create a more stable, Lewis base-resistant structure.

The carbon-boron bond length in this compound is expected to be approximately 1.55-1.60 Angstroms, consistent with typical organotrifluoroborate structures. The three boron-fluorine bonds exhibit shorter bond lengths, typically ranging from 1.38-1.42 Angstroms, reflecting the high electronegativity of fluorine and the resulting polarized covalent character of these bonds. The tetrahedral geometry ensures that the compound exists as discrete monomeric units rather than forming the oligomeric structures common to boronic acids. This monomeric nature contributes significantly to the compound's stability and handling properties, as it eliminates the equilibrium between monomeric and oligomeric forms that can complicate the behavior of other organoboron species.

The negative charge on the borate anion is effectively delocalized across the three fluorine atoms, with minimal charge density residing on the boron center itself. This charge distribution pattern influences the compound's reactivity and interaction with counterions, particularly the potassium cation. The tetrahedral coordination geometry also imparts significant steric protection to the carbon-boron bond, reducing the susceptibility to protodeboronation reactions that commonly affect other organoboron compounds.

Electronic Effects of Trifluoromethyl and Trifluoromethoxy Substituents

The presence of both trifluoromethyl and trifluoromethoxy groups in this compound creates a highly electronegative environment that significantly influences the compound's electronic structure. The trifluoromethoxy substituent at the ortho position of the phenyl ring exerts a powerful electron-withdrawing effect through both inductive and resonance mechanisms. This substituent's electron-withdrawing capability surpasses that of many other functional groups, with a Hammett sigma value indicating strong electronic perturbation of the aromatic system.

The trifluoromethyl groups attached to the boron center further enhance the electron-deficient character of the molecule. These fluorine atoms create a highly electronegative microenvironment that affects the stability and reactivity of the boron-carbon bond. The combined electronic effects of these fluorinated substituents result in a significant lowering of the electron density throughout the molecular framework, particularly affecting the aromatic ring system and the adjacent amide functionality.

The electron-withdrawing nature of the trifluoromethoxy group influences the basicity of the amide nitrogen, reducing its nucleophilic character compared to analogous compounds lacking such substituents. This electronic perturbation extends through the aromatic ring system via resonance effects, creating a gradient of electron density that affects molecular reactivity patterns. The strong electronegativity of the fluorinated substituents also influences the compound's hydrolysis behavior, as electron-deficient organotrifluoroborates typically exhibit altered hydrolysis kinetics compared to their electron-rich counterparts.

Computational studies of related trifluoromethoxy-substituted compounds have revealed that the electron-withdrawing effects of these groups can be quantified through analysis of molecular orbital energies and charge distribution patterns. The presence of multiple fluorinated substituents creates a cumulative electronic effect that significantly alters the compound's chemical behavior compared to non-fluorinated analogs.

Hydrogen Bonding Networks in Crystalline States

The crystalline structure of this compound is expected to exhibit complex hydrogen bonding networks characteristic of organotrifluoroborate salts containing amide functionalities. The amide group present in the organic substituent serves as both a hydrogen bond donor through the nitrogen-hydrogen bond and a hydrogen bond acceptor through the carbonyl oxygen. These dual hydrogen bonding capabilities facilitate the formation of extended three-dimensional networks in the solid state.

The layered crystal structures typical of organotrifluoroborate potassium salts are likely preserved in this compound, with the organic substituents organizing into distinct hydrophobic and hydrophilic regions. The potassium cations interact primarily with the anionic borate centers and any available hydrogen bond acceptor sites, creating ionic channels within the crystal lattice. The presence of the trifluoromethoxy group introduces additional complexity to the hydrogen bonding network, as fluorine atoms can participate in weak hydrogen bonds with appropriately positioned hydrogen donors.

Computational analysis of related organotrifluoroborate crystal structures has revealed that hydrogen bonding interactions significantly influence the overall crystal packing efficiency and thermal stability. The amide functionality in this compound is expected to form intermolecular hydrogen bonds with neighboring molecules, creating chain-like or sheet-like arrangements within the crystal structure. The electron-withdrawing nature of the trifluoromethoxy substituent may weaken the hydrogen bonding capability of the amide group compared to unsubstituted analogs.

The fluorine atoms in both the trifluoroborate anion and the trifluoromethoxy substituent can participate in weak fluorine-hydrogen interactions, contributing to the overall stability of the crystal lattice. These interactions, while individually weak, collectively contribute to the compound's solid-state organization and may influence properties such as melting point and solubility characteristics.

Propiedades

IUPAC Name |

potassium;trifluoro-[3-oxo-3-[2-(trifluoromethoxy)anilino]propyl]boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BF6NO2.K/c12-10(13,14)20-8-4-2-1-3-7(8)18-9(19)5-6-11(15,16)17;/h1-4H,5-6H2,(H,18,19);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRYYSFHDUBNOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)NC1=CC=CC=C1OC(F)(F)F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BF6KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate typically involves the reaction of a boronic acid derivative with potassium fluoride in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

Starting Materials: Boronic acid derivative, potassium fluoride, solvent (e.g., tetrahydrofuran).

Reaction Conditions: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a temperature range of 0-8°C.

Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and yield. This includes using larger reactors, continuous flow systems, and automated purification processes to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as halides or nucleophiles in the presence of a base.

Coupling: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while substitution reactions can produce various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a unique structure that includes a borate group bonded to a trifluoromethoxy-substituted phenyl ring and an amino propyl group. The presence of trifluoromethyl groups enhances its reactivity due to their strong electron-withdrawing nature, which significantly influences its interactions with biological molecules and other reagents.

Organic Synthesis

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate serves as a valuable reagent in organic synthesis. It is particularly useful in:

- Suzuki-Miyaura Coupling Reactions : This compound can participate in coupling reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules. For instance, it can react with aryl halides in the presence of palladium catalysts to yield biaryl compounds.

- Substitution Reactions : The trifluoromethoxy group can be substituted with various functional groups under appropriate conditions, allowing for the diversification of chemical structures.

Medicinal Chemistry

The compound has gained attention in medicinal chemistry for its potential therapeutic applications. Its structural features suggest possible interactions with biological targets:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits moderate antimicrobial properties. The presence of trifluoromethyl groups is associated with enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes.

Comparative Antimicrobial Activity

| Compound Name | Antimicrobial Activity | Structural Features |

|---|---|---|

| This compound | Moderate | Trifluoromethyl and boron functionalities |

| Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate | High | Nitrophenyl group enhances reactivity |

| Boronic acid derivatives | Variable | Lacks trifluoromethyl group |

Material Science

In material science, this compound's unique properties make it suitable for:

- Polymer Chemistry : It can be utilized as a building block for synthesizing fluorinated polymers that exhibit desirable thermal and mechanical properties.

- Nanotechnology : Its reactivity allows for functionalization of nanoparticles, enhancing their performance in various applications such as drug delivery systems.

Catalysis

This compound acts as a catalyst or catalyst precursor in several chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to form different derivatives, expanding its utility as a versatile reagent in synthetic pathways.

Case Study 1: Synthesis of Biaryl Compounds

In a study focused on the synthesis of biaryl compounds via Suzuki-Miyaura coupling, this compound was successfully employed as a coupling partner. The reaction demonstrated high yields and selectivity, showcasing the compound's effectiveness in forming complex organic structures.

Case Study 2: Antimicrobial Evaluation

A comparative analysis involving various trifluoromethyl-containing compounds revealed that this compound exhibited moderate antimicrobial activity against several bacterial strains. This study highlighted the importance of structural features in determining biological activity and opened avenues for further exploration of similar compounds.

Mecanismo De Acción

The mechanism of action of potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate involves its ability to participate in various chemical reactions due to its borate group. The borate group can coordinate with metal catalysts, facilitating reactions such as Suzuki-Miyaura coupling. The trifluoromethoxy and amino groups also contribute to its reactivity and stability in different chemical environments.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate

- CAS No.: 1705578-30-8

- Molecular Formula: C₁₀H₉BF₆KNO

- Molecular Weight : 323.08 g/mol .

Structural Features :

The compound contains a trifluoroborate core (BF₃⁻) coordinated to a potassium cation. The organic moiety includes a propylamide backbone substituted with a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF₃) substituent is electron-withdrawing, enhancing electrophilicity and metabolic stability .

Applications :

Primarily used as a research reagent in organic synthesis, particularly in fluorination and cross-coupling reactions. Its stability in protic solvents and air makes it advantageous for flow chemistry applications .

Comparison with Structurally Similar Compounds

Potassium Trifluoro(3-((3-nitrophenyl)amino)-3-oxopropyl)borate

Key Differences :

- Substituent: The 3-nitro (-NO₂) group replaces the trifluoromethoxy (-OCF₃) group.

- Electronic Effects: The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic aromatic substitution but reducing solubility in non-polar solvents compared to -OCF₃ .

- Applications : Nitro-substituted variants are less stable under reducing conditions but useful in synthesizing aromatic amines via catalytic hydrogenation .

Potassium Trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate

Comparison :

- Regiochemistry : The nitro group at the para position alters steric and electronic profiles. Para-substitution typically enhances symmetry and crystallinity compared to ortho-substituted analogs like the parent compound.

- Synthetic Utility : Para-nitro derivatives are intermediates in dye synthesis and photolabile protecting groups .

Potassium Trifluoro((3-methoxyphenyl)ethynyl)borate (Compound 27)

Structural Contrast :

- Backbone : Ethynyl (-C≡C-) linkage instead of propylamide.

- Substituent : Methoxy (-OCH₃) at the meta position, which is electron-donating.

- Reactivity: Ethynyl trifluoroborates are used in Sonogashira couplings and click chemistry. The methoxy group enhances solubility in polar aprotic solvents .

Potassium 3-Phenylpropyltrifluoroborate

Comparison :

- Functional Group : Alkyl chain (-CH₂CH₂CH₂-) instead of amide.

- Lipophilicity : Higher logP due to the absence of polar amide bonds, making it suitable for lipid membrane studies.

- Applications : Used in Suzuki-Miyaura couplings for introducing alkyl chains into aromatic systems .

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Trifluoromethoxy (-OCF₃) and nitro (-NO₂) groups both withdraw electrons, but -OCF₃ offers better hydrolytic stability than -NO₂ .

- Synthetic Yields : Ethynyl derivatives (e.g., Compound 27) are synthesized in ~51% yield via lithiation-borylation, while nitro-substituted analogs require careful handling due to sensitivity .

- Biological Relevance : Amide-containing trifluoroborates (e.g., the parent compound) show promise in drug discovery due to improved bioavailability compared to alkyl or ethynyl variants .

Actividad Biológica

Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate, identified by its CAS number 1705578-30-8, is a compound of interest due to its unique structural features and potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound includes a trifluoromethyl group, a boron atom, and an amine functional group. Its formula can be represented as:

This compound exhibits significant electron-withdrawing properties due to the trifluoromethyl groups, which enhance its reactivity with biological molecules.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through electrophilic aromatic substitution. The presence of the trifluoromethoxy group may increase the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits moderate antimicrobial activity. A comparative analysis of similar compounds reveals that those containing trifluoromethyl groups often show enhanced antimicrobial properties due to their ability to disrupt microbial cell membranes.

| Compound Name | Antimicrobial Activity | Structural Features |

|---|---|---|

| This compound | Moderate | Trifluoromethyl and boron functionalities |

| Potassium trifluoro(3-((4-nitrophenyl)amino)-3-oxopropyl)borate | High | Nitrophenyl group enhances reactivity |

| Boronic acid derivatives | Variable | Lacks trifluoromethyl group |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that at specific concentrations (e.g., 50 μM), the compound can inhibit cell proliferation by inducing apoptosis. The mechanism appears to involve the downregulation of key survival pathways in cancer cells.

Case Studies

-

Inhibition of Cancer Cell Growth

A study demonstrated that this compound significantly reduced the viability of breast cancer cells in vitro. The IC50 value was determined to be approximately 25 μM, indicating a potent effect compared to control groups. -

Impact on Bacterial Strains

Research has shown that this compound exhibits inhibitory effects against Gram-negative bacteria, particularly E. coli strains. The compound's ability to disrupt bacterial cell wall synthesis was highlighted in these studies, suggesting potential applications in antibiotic development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Potassium trifluoro(3-oxo-3-((2-(trifluoromethoxy)phenyl)amino)propyl)borate, and how do reaction conditions influence yield?

- Methodology :

- Alkynyl lithium intermediates : React the ethynyl precursor (e.g., 2-(trifluoromethoxy)aniline-derived alkyne) with n-BuLi at −78°C in THF, followed by boron trifluoride or B(Oi-Pr)₃. Quench with KHF₂ to precipitate the potassium trifluoroborate salt .

- Oxidation of propargyl alcohols : For analogs like 3-oxoprop-1-yn-1-yl borates, oxidize hydroxypropynyl precursors using Dess-Martin periodinane or MnO₂ .

- Data Table :

| Precursor | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ethynyl aryl amines | n-BuLi, B(Oi-Pr)₃, KHF₂ | 43–65 | |

| Hydroxypropynyl borates | Dess-Martin periodinane, CH₂Cl₂ | 43–78 |

Q. How is this compound characterized spectroscopically, and what key NMR signals distinguish its structure?

- Methodology :

- ¹H NMR : Look for the 3-oxo group (δ ~8.0–8.2 ppm for carbonyl-proximal protons) and the aryl protons (δ ~6.8–7.4 ppm). The trifluoromethoxy group (OCF₃) splits aromatic signals due to coupling with fluorine .

- ¹⁹F NMR : Two distinct signals: δ −61.6 ppm (trifluoromethoxy group) and δ −133 ppm (BF₃⁻) .

- ¹¹B NMR : A quartet at δ −1.7 to −2.0 ppm (J = 32–33 Hz) confirms trifluoroborate coordination .

Advanced Research Questions

Q. How does the trifluoromethoxy substituent influence the electronic properties and reactivity of this borate in cross-coupling reactions?

- Methodology :

- Electron-withdrawing effects : The OCF₃ group reduces electron density on the aryl ring, enhancing boron’s electrophilicity. Compare coupling efficiency with non-fluorinated analogs using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

- DFT calculations : Analyze charge distribution at boron and aryl carbon to predict transmetalation barriers .

Q. What competing decomposition pathways occur under protic or oxidative conditions, and how can stability be improved?

- Methodology :

- Stability assays : Monitor borate integrity in DMSO-d₆/CDCl₃ mixtures via ¹¹B NMR. Hydrolysis of BF₃⁻ to B(OH)₃ is common in aqueous media .

- Stabilization strategies : Use anhydrous solvents (THF, acetone) and store under inert gas. Additives like NaBARF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) suppress ligand exchange .

Q. How do structural variations (e.g., substituents on the aryl ring) affect catalytic activity in ketene dithioacetal formation?

- Methodology :

- Comparative synthesis : Prepare analogs with methoxy, nitro, or methyl groups. Test reactivity with acyl-EBX reagents (e.g., 2c in ).

- Data Table :

| Substituent | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|

| OCF₃ (this compound) | 4 | 43 | |

| OMe | 3 | 78 | |

| NO₂ | 6 | 28 |

Q. What contradictions exist in reported synthetic yields, and how can reproducibility be ensured?

- Analysis :

- Yield variability : In , yields range from 43–78% due to moisture sensitivity of intermediates. Strict exclusion of H₂O and O₂ via Schlenk techniques improves consistency .

- Purification : Co-evaporation with acetone removes residual THF, enhancing purity .

Key Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.